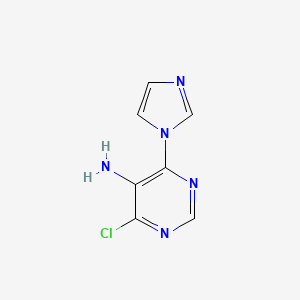

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

Description

BenchChem offers high-quality 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-imidazol-1-ylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-5(9)7(12-3-11-6)13-2-1-10-4-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHVFKGNGGRICG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C(=NC=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine: Pathways, Mechanisms, and Protocols

Executive Summary

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloropyrimidine core, a nucleophilic amine, and a biologically relevant imidazole moiety, makes it a versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1] This guide provides a comprehensive overview of the principal synthetic pathway to this key intermediate, grounded in established chemical principles. We will dissect the retrosynthetic logic, explore the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and present the necessary data for compound validation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of this synthesis.

The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases like cytosine, thymine, and uracil.[2] Its prevalence in FDA-approved drugs for a wide array of conditions—from cancers and viral infections to inflammatory disorders—stems from its ability to act as a versatile scaffold, capable of engaging with various biological targets through hydrogen bonding and other non-covalent interactions.[3][4][5] The target molecule, 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine, is an exemplar of a "privileged" pyrimidine structure, strategically designed for further elaboration in drug discovery campaigns.

The key attributes of this molecule are:

-

A Reactive Chlorine Atom: The chloro group at the C4 position serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions for the introduction of diverse functionalities.

-

An Imidazole Moiety: The imidazole ring is a common feature in many enzyme active sites and is known to participate in crucial biological interactions, including metal coordination and hydrogen bonding.[6]

-

A Directing Amino Group: The amine at the C5 position modulates the electronic properties of the pyrimidine ring and can be used as a handle for further derivatization.

Retrosynthetic Analysis and Core Synthesis Strategy

A logical retrosynthetic analysis of the target molecule points to a convergent synthesis strategy. The primary disconnection occurs at the C6-N(imidazole) bond, identifying imidazole and a suitable dichlorinated pyrimidine precursor as the key starting materials. This precursor, 4,6-dichloropyrimidin-5-amine , is itself a valuable intermediate accessible from simpler, commercially available materials.

The overall synthetic strategy is therefore a two-part process:

-

Part A: Construction of the core intermediate, 4,6-dichloropyrimidin-5-amine, from 4,6-dihydroxypyrimidine.

-

Part B: Regioselective nucleophilic aromatic substitution of one chloro group on the intermediate with imidazole to yield the final product.

Caption: Retrosynthetic analysis of the target compound.

Pathway I: Synthesis of the Key Intermediate: 4,6-Dichloropyrimidin-5-amine

This multi-step synthesis transforms a simple pyrimidine base into a highly activated intermediate ready for substitution.

Caption: Workflow for the synthesis of the key intermediate.

Step 1: Nitration of 4,6-Dihydroxypyrimidine

The synthesis begins with the electrophilic nitration of 4,6-dihydroxypyrimidine. The hydroxyl groups are activating and ortho-, para-directing. The C5 position is electronically enriched and sterically accessible, making it the exclusive site of nitration. A standard nitrating mixture of nitric acid and sulfuric acid is typically employed.

Step 2: Chlorination of 4,6-Dihydroxy-5-nitropyrimidine

The conversion of the hydroxyl groups to chloro groups is critical for activating the ring towards nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7] It serves as both the chlorinating agent and, often, the reaction solvent. The reaction proceeds at elevated temperatures, driving the conversion to the dichloro product. This step transforms the relatively unreactive hydroxypyrimidine into a highly electrophilic species.

Step 3: Reduction of the Nitro Group

The final step in forming the intermediate is the selective reduction of the nitro group to a primary amine. This must be accomplished without affecting the newly installed chloro substituents. Common methods include reduction with iron powder in acetic acid or using sodium dithionite in a mixed solvent system.[8][9] These methods are effective and generally preserve the sensitive chloro groups, yielding the desired 4,6-dichloropyrimidin-5-amine.

Pathway II: Nucleophilic Aromatic Substitution (SNAr) with Imidazole

With the activated intermediate in hand, the final step is the regioselective displacement of one of the chlorine atoms by imidazole.

The SNAr Mechanism on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the two chlorine atoms and the C5-amino group. This electronic landscape makes the ring highly susceptible to attack by nucleophiles like imidazole.

The reaction proceeds via a classic SNAr mechanism:

-

Nucleophilic Attack: The imidazole nitrogen attacks one of the chlorine-bearing carbons (C4 or C6) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Aromatization: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, which is an excellent leaving group.

The presence of the C5-amino group helps stabilize the Meisenheimer complex, facilitating the reaction. While both the C4 and C6 positions are reactive, substitution often occurs preferentially at one site, though mixtures can be obtained depending on the precise conditions.

Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reaction Conditions and Optimization

Successful execution of this step relies on carefully chosen reaction conditions:

-

Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to deprotonate the N-H of imidazole, increasing its nucleophilicity.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively dissolve the reactants and stabilize the charged intermediate without interfering with the reaction.

-

Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

-

To a stirred solution of 4,6-dihydroxy-5-nitropyrimidine (1.0 eq) in phosphorus oxychloride (10 vol), slowly add N,N-dimethylaniline (0.2 eq) at 0-5 °C.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Synthesis of 4,6-Dichloropyrimidin-5-amine[7]

-

Prepare a suspension of iron powder (3.0 eq) in glacial acetic acid (10 vol).

-

Heat the suspension to 60-70 °C and add a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in acetic acid dropwise, maintaining the internal temperature.

-

Stir the mixture at this temperature for 2-3 hours until the starting material is consumed.

-

Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with acetic acid.

-

Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate to afford 4,6-dichloropyrimidin-5-amine.

Protocol 3: Synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

-

To a solution of 4,6-dichloropyrimidin-5-amine (1.0 eq) and imidazole (1.1 eq) in acetonitrile (15 vol), add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure title compound.

Characterization and Data Analysis

Proper characterization of the final product and key intermediates is essential for confirming identity and purity. The following table summarizes the expected analytical data.

| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected MS (m/z) |

| 4,6-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 209.98 | ~8.9 (s, 1H, Ar-H) | [M+H]⁺ 210.0 |

| 4,6-Dichloropyrimidin-5-amine | C₄H₃Cl₂N₃ | 179.99 | ~8.2 (s, 1H, Ar-H), ~5.0 (br s, 2H, NH₂) | [M+H]⁺ 180.0 |

| Target Product | C₇H₆ClN₅ | 195.61 | ~8.5 (s, 1H), ~8.1 (s, 1H), ~7.5 (s, 1H), ~7.2 (s, 1H), ~5.5 (br s, 2H, NH₂) | [M+H]⁺ 196.0 |

Conclusion and Future Outlook

The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is a robust and scalable process rooted in fundamental principles of heterocyclic chemistry. The pathway, proceeding through the key 4,6-dichloropyrimidin-5-amine intermediate, provides reliable access to this valuable building block. The final SNAr reaction is highly efficient and showcases the utility of activated pyrimidine systems in constructing complex molecular architectures. The synthesized compound serves as an ideal starting point for library synthesis and lead optimization in drug discovery, allowing for diverse chemical matter to be generated by targeting the remaining chloro position and the primary amine.

References

- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Google Search URL

- Title: Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Google Search URL

- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI Source: Google Search URL

- Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Google Search URL

- Title: US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents Source: Google Search URL

- Title: Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)

- Title: Preparation method of 4,6-dichloro-2-(propythio)

- Title: 4-Chloro-6-imidazol-1-yl-pyrimidine - Chem-Impex Source: Google Search URL

- Title: Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH Source: Google Search URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 8. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

<-3>

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is a pivotal heterocyclic intermediate, instrumental in the synthesis of a multitude of pharmacologically significant molecules, most notably kinase inhibitors. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a thorough examination of the core physicochemical characteristics of this compound, integrating theoretical principles with actionable, self-validating experimental protocols.

Introduction: The Strategic Significance in Medicinal Chemistry

The pyrimidine core is a well-established and privileged scaffold in medicinal chemistry. The specific arrangement of substituents in 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine confers a unique combination of reactivity and potential for molecular interactions. The chlorine atom at the 4-position acts as a versatile leaving group for nucleophilic aromatic substitution, enabling the facile introduction of diverse functionalities. Concurrently, the imidazolyl group at the 6-position and the amine at the 5-position provide crucial hydrogen bonding capabilities, which are often essential for potent and selective binding to biological targets. Therefore, a granular understanding of the physicochemical landscape of this molecule is not a mere academic formality but a critical component of rational drug design and efficient process development.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation.

Chemical Structure:

Figure 1: Chemical structure of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine. This diagram illustrates the connectivity of atoms in the molecule, highlighting the pyrimidine and imidazole rings and their respective substituents.

Table 1: Fundamental Molecular Identifiers

| Property | Value |

| Molecular Formula | C₇H₆ClN₅ |

| Molecular Weight | 195.61 g/mol [1][2] |

| CAS Number | 882770-78-7[2] |

| Canonical SMILES | C1=CN(C=N1)C2=C(N=CN=C2Cl)N |

Core Physicochemical Characteristics and Experimental Protocols

This section delves into the key physicochemical properties of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine, providing detailed and robust methodologies for their accurate determination.

Physical State and Appearance

At ambient temperature, this compound exists as a solid. A preliminary visual inspection is a fundamental first step in its characterization.

-

Property: Physical State

-

Typical Observation: A white to off-white or pale yellow crystalline powder. The color intensity can be an initial qualitative indicator of purity.

Melting Point

The melting point is a critical physical constant that provides a strong indication of a compound's purity. A narrow melting range is characteristic of a pure substance, whereas a broad range often suggests the presence of impurities.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for a precise determination of the melting point.[5][6][7]

Workflow for DSC Analysis:

Figure 2: A stepwise workflow for determining the melting point of a compound using Differential Scanning Calorimetry.

Rationale for Experimental Choices:

-

Dried Sample: The sample should be thoroughly dried to avoid interference from solvent evaporation.[8]

-

Small Sample Mass (2-10 mg): This ensures uniform heat distribution throughout the sample, leading to a sharper, more accurate melting endotherm.[8]

-

Hermetic Sealing: This is crucial to prevent any loss of sample due to sublimation, which would result in an inaccurate measurement.[8]

-

Inert Atmosphere: A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.[7]

-

Controlled Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.[7]

Solubility

Solubility is a fundamental property that dictates the choice of solvents for chemical reactions, purification processes, and, critically, for biological assays and formulation development.[9][10]

Table 2: Predicted Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Slightly soluble | While the molecule possesses hydrogen bond donors and acceptors, the overall aromatic character and the presence of a chlorine atom limit aqueous solubility.[11] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, well-suited for dissolving a wide range of organic compounds. |

| Methanol / Ethanol | Slightly to moderately soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |

| Dichloromethane (DCM) | Sparingly soluble to insoluble | A less polar solvent that is not as effective at solvating the polar functional groups of the molecule. |

Experimental Protocol: Kinetic Aqueous Solubility by HPLC-UV

This high-throughput method provides a quantitative measure of a compound's solubility in an aqueous buffer, which is highly relevant for early-stage drug discovery.[10][12]

Workflow for Kinetic Solubility Assay:

Figure 3: A streamlined workflow for the high-throughput determination of kinetic aqueous solubility.

Self-Validation and Integrity:

-

Standard Curve: The use of a multi-point calibration curve of the compound in the assay buffer is essential for accurate quantification.[13][14]

-

Filtration: This is a critical step to ensure that only the truly dissolved compound is being measured.[13][15]

-

Co-solvent Consideration: The final concentration of DMSO should be kept low (typically ≤5%) as it can artificially increase the apparent solubility.[13]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[16]

-

Predicted LogP: While an experimental value is not available, computational models can provide an estimate. For structurally related compounds, LogP values can be in the range of 1.5 to 3.5.

Experimental Protocol: The Shake-Flask Method for LogP Determination

This is the traditional and "gold standard" method for LogP measurement.[16][17][18]

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.[18]

-

Compound Addition: Dissolve a known amount of the compound in one of the phases.

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases and shake vigorously for a predetermined time to allow the compound to partition between the two layers.[16]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.[17]

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.[17]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]

Acidity/Basicity (pKa)

The pKa values of a molecule describe the propensity of its functional groups to ionize at a given pH. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and target binding.[19][20]

-

Expected pKa: The 5-amino group is expected to be basic, and the imidazole ring can exhibit both weak acidic and basic properties. The pyrimidine nitrogens are also weakly basic.

Experimental Protocol: Potentiometric Titration

This is a highly precise technique for determining pKa values.[21][22] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[19][21]

Workflow for Potentiometric pKa Determination:

Figure 4: A systematic workflow for the determination of pKa values using potentiometric titration.

Authoritative Grounding and Causality:

-

Calibrated pH Meter: Accurate calibration of the pH electrode using standard buffers is essential for precise measurements.[21]

-

Inert Atmosphere: Purging the solution with nitrogen can displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[21]

-

Data Analysis: The pKa is determined from the midpoint of the buffer region on the titration curve, where the pH is equal to the pKa.[21][23]

Spectroscopic Profile

Spectroscopic data provides a molecular "fingerprint" that is essential for structural confirmation and characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR will provide information on the number and chemical environment of the hydrogen atoms in the molecule. Specific signals are expected for the protons on the pyrimidine and imidazole rings, as well as the amine group.

-

¹³C NMR: Carbon NMR will reveal the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of the carbon atoms in the two aromatic rings.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight of the compound.

-

Expected Ion: Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected. The presence of a chlorine atom will result in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature for confirming the presence of chlorine.

4.3. UV-Vis Spectroscopy

-

Expected Absorption: The conjugated aromatic system of the pyrimidine and imidazole rings will lead to characteristic absorption maxima in the UV region. This data is also crucial for developing quantitative analytical methods using HPLC-UV.

Conclusion

The physicochemical properties of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine are intrinsically linked to its utility as a building block in drug discovery. This guide has provided a comprehensive framework for understanding and experimentally determining these critical parameters. By employing the robust and self-validating protocols outlined herein, researchers can ensure the quality and consistency of this key intermediate, thereby facilitating more efficient and successful drug development campaigns. A thorough grasp of these fundamental principles empowers scientists to make data-driven decisions, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996, August). Journal of Pharmaceutical and Biomedical Analysis.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.).

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019, September 15). PMC - NIH.

- 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine. (n.d.).

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PMC - PubMed Central.

- Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.

- ChemBK. (n.d.). 4-Chloro-6-(1h-imidazol-1-yl)pyrimidin-2-amine Request for Quotation.

- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- Sigma-Aldrich. (n.d.). Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate.

- Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- 4-Amino-6-chloro-2-(methyl(thio)pyrimidine CAS NO.1005-38-5. (n.d.).

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC).

- Amerigo Scientific. (n.d.). 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

- YouTube. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- Royal Society of Chemistry. (n.d.). Supplementary data.

- Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5.

- ResearchGate. (n.d.). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent.

- Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.).

- PubChem. (n.d.). N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine.

- MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- Achmem. (n.d.). 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

- ChemicalBook. (2025, August 21). 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9.

- PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.

- Pharmaffiliates. (n.d.). 1005-38-5| Chemical Name : 4-Amino-6-chloro-2-(methylthio)pyrimidine.

- EPA. (n.d.). 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-.

- ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r.

- Cheméo. (n.d.). Chemical Properties of 4-Pyrimidinamine, 6-chloro-2-(methylthio)- (CAS 1005-38-5).

- PubChem. (n.d.). 4-Chloroaniline.

- Chem-Impex. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine - Amerigo Scientific [amerigoscientific.com]

- 3. 4-Amino-6-chloro-2-(methyl(thio)pyrimidine, CasNo.1005-38-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. westlab.com [westlab.com]

- 7. scielo.br [scielo.br]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. labsolu.ca [labsolu.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine: A Key Intermediate in Kinase Inhibitor Scaffolding

CAS Number: 882770-78-7

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine, a crucial heterocyclic intermediate in the discovery and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and significant applications, particularly in the realm of kinase inhibition for oncology.

Introduction: The Strategic Importance of the Pyrimidinyl-Imidazole Scaffold

The fusion of pyrimidine and imidazole rings creates a privileged scaffold in medicinal chemistry, renowned for its ability to interact with the ATP-binding sites of various protein kinases.[1] The specific compound, 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine, serves as a highly versatile building block. The chloro-substituent at the 4-position of the pyrimidine ring provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate potency and selectivity. The amino group at the 5-position and the imidazole moiety at the 6-position are critical for establishing key hydrogen bond interactions within the kinase hinge region, a common feature of many kinase inhibitors.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is essential for its effective use in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 882770-78-7 | [4] |

| Molecular Formula | C₇H₆ClN₅ | [4][5] |

| Molecular Weight | 195.61 g/mol | [4][5] |

| Appearance | Off-white to pale yellow solid (typical) | Inferred from supplier data |

| Purity | Typically >95% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be postulated based on established pyrimidine chemistry. The proposed synthesis involves a two-step process starting from commercially available 4,6-dichloropyrimidin-5-amine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Reaction: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 4,6-dichloropyrimidin-5-amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add imidazole (1.1 equivalents) and a mild base, for example, potassium carbonate (K₂CO₃) (2 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

-

Base: Potassium carbonate is a suitable base to deprotonate the imidazole, facilitating its nucleophilic attack on the electron-deficient pyrimidine ring.

-

Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is as a key intermediate in the synthesis of potent and selective kinase inhibitors for the treatment of cancer and other proliferative diseases.[2][3] The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, while the imidazole and amino groups form crucial hydrogen bonds with the kinase hinge region. The reactive chlorine atom allows for the introduction of various side chains that can target specific regions of the kinase active site, thereby conferring selectivity.

Exemplary Signaling Pathway and Inhibition

Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer. For instance, the RAF-MEK-ERK pathway is a common target.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Derivatives of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine have the potential to be developed into inhibitors of kinases such as RAF, Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers including melanoma and acute myeloid leukemia.[2][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Conclusion

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is a strategically important building block in medicinal chemistry. Its versatile reactivity and inherent ability to interact with kinase active sites make it a valuable precursor for the synthesis of novel kinase inhibitors. A comprehensive understanding of its properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to leverage this compound in the development of next-generation targeted therapies.

References

-

ResearchGate. Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF. [Link]

-

ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

-

ResearchGate. (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). [Link]

-

Amerigo Scientific. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine. [Link]

-

PubMed. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. [Link]

-

ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

-

PMC - NIH. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Link]

-

PubMed. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). [Link]

-

PubMed. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]

-

PMC - NIH. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

-

MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

-

MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

-

PubMed. 4-(4-Chloro-phen-yl)-6-(methyl-sulfan-yl)pyrimidin-2-amine. [Link]

-

PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

-

PubMed. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. [Link]

-

PMC - PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

US EPA. 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-. [Link].do?details=display&selectedSubstanceId=131141)

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine - Amerigo Scientific [amerigoscientific.com]

- 5. achmem.com [achmem.com]

- 6. pubs.acs.org [pubs.acs.org]

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine structure elucidation

Predicted Spectroscopic Data and Interpretation

Based on the known chemical shifts, fragmentation patterns, and vibrational frequencies of similar pyrimidine and imidazole derivatives, we can predict the expected spectroscopic data for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.[1][2][3][4][5] This section outlines these predictions and the logic behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this analysis, we will consider ¹H NMR, ¹³C NMR, and 2D correlation experiments like HSQC and HMBC.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | H2' | The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms. |

| ~8.2 | s | 1H | H2 | The proton at the 2-position of the imidazole ring is typically downfield. |

| ~7.8 | t | 1H | H5 | The proton at the 5-position of the imidazole ring. |

| ~7.2 | t | 1H | H4 | The proton at the 4-position of the imidazole ring. |

| ~6.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |

Rationale for ¹H NMR Predictions: The chemical shifts are estimated based on the electronic environment of each proton. Protons on the electron-deficient pyrimidine ring are expected to be downfield.[4][5] The protons on the imidazole ring will have characteristic shifts, and the amine protons are expected to be broad due to exchange.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C4 | Carbon bearing the chloro group will be significantly downfield. |

| ~158 | C6 | Carbon attached to the imidazole nitrogen will also be downfield. |

| ~155 | C2 | The C2 carbon of the pyrimidine ring is typically in this region. |

| ~140 | C2' | The C2' carbon of the imidazole ring. |

| ~130 | C5' | The C5' carbon of the imidazole ring. |

| ~120 | C5 | Carbon bearing the amino group. |

| ~118 | C4' | The C4' carbon of the imidazole ring. |

Rationale for ¹³C NMR Predictions: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and their position within the heterocyclic rings. Carbons bonded to nitrogen and chlorine are expected to be the most deshielded.[3][4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal to its directly attached carbon. For example, the proton at ~8.5 ppm would show a correlation to the carbon at ~155 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the pyrimidine and imidazole rings. We would expect to see a correlation between the H2' proton of the pyrimidine and the C6 carbon, and also between the imidazole protons and the C6 carbon of the pyrimidine, confirming the point of attachment.

Caption: Predicted major fragmentation pathway in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 1620-1570 | C=N stretch (in rings) |

| 1550-1450 | C=C stretch (in rings) |

| 800-700 | C-Cl stretch |

Rationale for FTIR Predictions: The presence of an amino group will give rise to N-H stretching bands. [6]The aromatic C-H stretches are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings will appear in the fingerprint region. [6][7]The C-Cl stretch is typically found at lower wavenumbers. [7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

-

-

2D NMR (HSQC and HMBC) Acquisition:

-

Acquire the 2D spectra using standard pulse programs provided by the spectrometer manufacturer.

-

Optimize the spectral widths and acquisition times for the expected chemical shift ranges.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source of an electron ionization mass spectrometer.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge ratio (m/z) range of 50-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with a blank KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a robust and self-validating framework for the structure elucidation of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine. The predicted data, based on the known spectroscopic behavior of related compounds, offers a clear roadmap for what to expect in an experimental setting. The detailed protocols provided herein will enable researchers to confidently confirm the structure of this and similar heterocyclic molecules, which is a critical step in the drug discovery and development process.

References

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])

-

Mass spectral fragmentation modes of pyrimidine derivatives. (URL: [Link])

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (URL: [Link])

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (URL: [Link])

-

Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (URL: [Link])

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (URL: [Link])

-

1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. (URL: [Link])

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (URL: [Link])

-

The mass spectra of pyrimidine measured in coincidence with resonant... (URL: [Link])

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (URL: [Link])

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (URL: [Link])

-

The mass spectra of imidazole and 1-methylimidazole. (URL: [Link])

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (URL: [Link])

-

¹H and ¹³C NMR chemical shifts of 5a. (URL: [Link])

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (URL: [Link])

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (URL: [Link])

-

6- (2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide. (URL: [Link])

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (URL: [Link])

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. (URL: [Link])

-

FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (URL: [Link])

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (URL: [Link])

-

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (URL: [Link])

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (URL: [Link])

-

Key NMR correlations of 4,6‐di(1H‐imidazol‐1‐yl)‐2,1,3‐benzoxadiazole... (URL: [Link])

-

1H-Imidazole. (URL: [Link])

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Strategic Intermediate: A Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, the pyrimidine scaffold, frequently adorned with imidazole moieties, has emerged as a privileged structure, particularly in the development of targeted therapeutics. This guide provides an in-depth technical overview of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine, a key intermediate poised at the intersection of synthetic versatility and pharmacological potential. We will explore a plausible and detailed synthetic pathway, elucidate the rationale behind its structural design, and discuss its burgeoning applications as a foundational building block for a new generation of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery pipelines.

Introduction: The Rise of the Imidazo-Pyrimidine Scaffold

The relentless pursuit of selective and potent modulators of cellular signaling pathways has cemented the importance of nitrogen-containing heterocycles in drug discovery. The imidazo-pyrimidine core, a bioisostere of purines, has garnered significant attention due to its ability to form key interactions with the ATP-binding sites of various kinases. This structural motif is at the heart of numerous approved and investigational drugs, underscoring its therapeutic relevance. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine represents a strategically designed intermediate, offering multiple points for diversification and optimization of lead compounds. Its unique arrangement of a reactive chloro group, a nucleophilic amine, and a versatile imidazole ring makes it an invaluable tool for medicinal chemists.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is crucial for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 882770-78-7 | [1] |

| Molecular Formula | C₇H₆ClN₅ | [1] |

| Molecular Weight | 195.61 g/mol | [1] |

| Appearance | Off-white to light yellow powder (predicted) | General knowledge |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Proposed Synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 4,6-Dichloro-5-aminopyrimidine

-

Rationale: The initial step involves the reduction of the nitro group of 4,6-dichloro-5-nitropyrimidine to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and straightforward purification.[2]

-

Procedure:

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in ethyl acetate, add 10% Palladium on activated carbon (0.05 equivalents).

-

Purge the reaction vessel with nitrogen gas, and then introduce hydrogen gas (1 atm, balloon).

-

Stir the reaction mixture vigorously at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield 4,6-dichloro-5-aminopyrimidine as a solid, which can be used in the next step without further purification.

-

Step 2: Synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

-

Rationale: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the remaining chloro substituent activates the C6 position for nucleophilic attack by imidazole. The presence of a base is necessary to deprotonate the imidazole, increasing its nucleophilicity. The regioselectivity of this reaction generally favors substitution at the C4 or C6 position over the C2 position in 2,4-dichloropyrimidines.[3]

-

Procedure:

-

To a solution of 4,6-dichloro-5-aminopyrimidine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add imidazole (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to obtain 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The core structure provides an excellent starting point for generating libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.

Mechanism of Action and Structure-Activity Relationship (SAR)

Derivatives of this scaffold typically function as ATP-competitive inhibitors. The pyrimidine ring often forms hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. The imidazole moiety can be involved in further hydrogen bonding or can be used as a linker to introduce other functional groups that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The amino group at the 5-position can be further functionalized to modulate the physicochemical properties of the final compound, such as solubility and cell permeability. The chlorine atom at the 4-position is a key handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

Role in Kinase Inhibitor Design Workflow

Caption: Logical workflow for the utilization of the core scaffold in kinase inhibitor design.

Safety and Handling

Given the reactive nature of chlorinated pyrimidines and the biological activity of related compounds, proper safety precautions are essential when handling 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]

-

Precautionary Statements (Predicted): Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working in a poorly ventilated area.

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion and Future Perspectives

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthetic accessibility and the versatility of its functional groups make it an invaluable intermediate for the rapid generation of diverse compound libraries. The proven success of the imidazo-pyrimidine scaffold in targeting kinases ensures that this and related compounds will continue to be of significant interest to medicinal chemists. As our understanding of the kinome and its role in disease deepens, the demand for novel, selective, and potent inhibitors will only grow. Intermediates like 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine will be instrumental in meeting this demand, paving the way for the development of the next generation of targeted therapies.

References

- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (URL not available)

- Method for synthesizing 4,6-dichloro-2-(propylthio)

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)

- Preparation method of 4,6-dichloro-2-(propythio)

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL not available)

-

Safety Data Sheet - Angene Chemical. ([Link])

-

Mechanism of heterocyclic ring expansions. Part IV. Reaction of an imidazole, pyrazole, and 1,2,4-triazole with dichlorocarbene - Journal of the Chemical Society C: Organic (RSC Publishing). ([Link])

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. ([Link])

-

Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF - ResearchGate. ([Link])

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. ([Link])

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. ([Link])

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed. ([Link])

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. ([Link])

-

ChemBioSim: Enhancing Conformal Prediction of In Vivo Toxicity by Use of Predicted Bioactivities - PMC - NIH. ([Link])

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI. ([Link])

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. ([Link])

Sources

Introduction: The Pyrimidine-Imidazole Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Synthesis, Analysis, and Application of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine Analogues

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of pyrimidine-based heterocyclic compounds. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of analogues derived from the 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine core, a scaffold of significant interest in modern medicinal chemistry.

The fusion of pyrimidine and imidazole rings creates a heterocyclic system that is a cornerstone in medicinal chemistry.[1] Pyrimidine itself is a fundamental biological molecule, forming the basis of nucleobases like cytosine, thymine, and uracil.[2] This inherent biocompatibility makes pyrimidine derivatives a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity.[1] The 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine core (Figure 1) is a versatile starting material, offering multiple reaction sites for chemical modification to generate diverse libraries of compounds for biological screening.

The strategic placement of a chloro-leaving group, a nucleophilic amine, and an imidazole moiety provides a rich chemical playground for developing analogues with a wide spectrum of pharmacological activities, including potent kinase inhibition for applications in oncology and inflammatory diseases.[2][3][4]

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of analogues from the 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine core primarily involves nucleophilic aromatic substitution (SNAr) at the C4 position, leveraging the chlorine as an effective leaving group. The electron-withdrawing nature of the pyrimidine nitrogens activates the C4 position for nucleophilic attack.

Caption: General workflow for analogue synthesis via SNAr.

Protocol 1: General Synthesis of C4-Substituted Analogues

This protocol describes a representative synthesis of a C4-arylamino substituted analogue, a common motif in kinase inhibitors.

Rationale: The choice of a mild base like potassium carbonate (K₂CO₃) is critical. It effectively neutralizes the HCl byproduct, driving the reaction forward, without being strongly nucleophilic itself, which could lead to unwanted side reactions. A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the SNAr mechanism.

Materials:

-

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)[5]

-

Anhydrous N,N-Dimethylformamide (DMF)[5]

-

Ethyl acetate

-

Brine solution

Step-by-Step Procedure:

-

To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.

-

Add the core scaffold, 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine (1.0 eq), portion-wise to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and then extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired C4-substituted analogue.[5]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of these derivatives is highly dependent on the nature and position of substituents.[6][7] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Modification Points:

-

C4-Position: The primary site for introducing diversity. Substitution at this position directly impacts target binding.

-

C5-Amine: Can be acylated or alkylated to modulate hydrogen bonding and steric interactions within the target's binding pocket.

-

Imidazole Ring: Substituents can be introduced on the imidazole ring, though this often requires synthesis of the modified imidazole prior to its coupling to the pyrimidine core.

Caption: Logical flow of a typical SAR investigation.

Quantitative SAR Data

The following table summarizes hypothetical, yet representative, data for analogues targeting a generic protein kinase, such as Spleen Tyrosine Kinase (Syk), which is implicated in autoimmune diseases.[3]

| Compound ID | C4-Substituent (R) | Syk IC₅₀ (nM) | Rationale for Change |

| Core | -Cl | >10,000 | Starting material, inactive. |

| A-01 | -NH-Phenyl | 550 | Introduction of an aryl group provides a basic scaffold for kinase hinge binding. |

| A-02 | -NH-(4-methoxy-phenyl) | 250 | Electron-donating group improves potency, possibly enhancing binding affinity. |

| A-03 | -NH-(3-chloro-phenyl) | 120 | Halogen bond or favorable hydrophobic interaction in the binding pocket.[8] |

| A-04 | -NH-(3-hydroxymethyl-phenyl) | 85 | H-bond donor/acceptor group can form a key interaction with the solvent front. |

| A-05 | -NH-(1-Naphthyl) | 1,500 | Bulky group introduces steric clash, reducing binding affinity. |

Data is illustrative and based on common trends in kinase inhibitor development.[6][3]

Therapeutic Applications and Mechanism of Action: Kinase Inhibition

Many analogues of this scaffold have been investigated as protein kinase inhibitors.[3][4][9] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[10][11]

These heterocyclic compounds typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Caption: Mechanism of action for a kinase inhibitor analogue.

Biological Evaluation: Screening Protocols

Once synthesized, novel analogues must be evaluated for biological activity. High-throughput screening (HTS) is often the first step to identify promising "hits".[12]

Protocol 2: In Vitro Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for biochemical screening due to their sensitivity and robustness.[10][13]

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium (Eu)-labeled antibody binds to the phosphorylated peptide, bringing it close to a fluorescently labeled tracer. Excitation of the Eu donor results in energy transfer to the tracer, producing a signal. An effective inhibitor will prevent phosphorylation, leading to a loss of signal.

Materials:

-

Target Kinase (e.g., recombinant human Syk)

-

Biotinylated substrate peptide

-

ATP solution

-

Assay Buffer

-

Test compounds (analogues) dissolved in DMSO

-

Eu-labeled anti-phospho-substrate antibody

-

Streptavidin-conjugated fluorophore (acceptor)

-

384-well assay plates

Step-by-Step Procedure:

-

Dispense 20 nL of test compounds (at various concentrations) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add 10 µL of the kinase/peptide mix in assay buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near the Kₘ value for the specific kinase to ensure competitive binding can be detected.[14]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing the antibody and acceptor fluorophore).

-

Incubate for another 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

-

Calculate the ratio of acceptor/donor signals and plot against compound concentration to determine the IC₅₀ value.

Physicochemical and Structural Characterization

The identity, purity, and properties of all synthesized compounds must be rigorously confirmed.[15] This is a non-negotiable step in drug discovery to ensure that observed biological activity is attributable to the intended molecule.

Standard Characterization Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compound and confirm its molecular weight.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.

-

X-Ray Powder Diffraction (XRPD): Used to characterize the solid-state form of the final compound (e.g., crystalline vs. amorphous).[15]

| Technique | Purpose | Key Information Provided |

| LC-MS | Purity & Mass Confirmation | % Purity, Molecular Ion Peak (m/z) |

| NMR | Structure Elucidation & Confirmation | Chemical Shifts, Coupling Constants |

| HRMS | Elemental Composition Confirmation | Exact Mass to <5 ppm accuracy |

| XRPD | Solid-State Form Analysis | Crystalline Form, Amorphous Content |

Conclusion and Future Perspectives

The 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine scaffold is a highly productive starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility via SNAr reactions allows for rapid generation of diverse analogues, and a clear SAR can often be established through systematic modification at the C4-position.

Future work in this field will likely focus on:

-

Improving Kinase Selectivity: Designing compounds that inhibit the target kinase without affecting other kinases, thereby reducing off-target side effects.

-

Targeting Resistance Mutations: Developing next-generation inhibitors that are active against clinically observed resistance mutations in kinases.

-

Exploring Covalent Inhibition: Incorporating reactive groups ("warheads") that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to prolonged and potent inhibition.[9]

-

Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to ensure they have good absorption, distribution, metabolism, and excretion profiles suitable for clinical development.[17]

By integrating rational design, robust synthetic chemistry, and sophisticated biological evaluation, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Benchchem.

- Benchchem.

- Pharmaron. Survey of Material Science and Characterization Techniques for Small Molecules – Part I.

- Thermo Fisher Scientific. Biochemical Kinase Assays.

- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Reaction Biology.

- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.

- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.

- PubMed. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.

- Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery.

- RSC Publishing.

- Agilent.

- PubMed.

- ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.

- Organic Chemistry Portal. Pyrimidine synthesis.

- LCGC International. Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.

- Request PDF.

- Benchchem. Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.

- A Review.

- Amerigo Scientific. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

- ResearchGate. Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF.

- ResearchGate. (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl) -.

- Therapeutic Target D

- Achmem. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine.

- J&K Scientific. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

- PubMed. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines.

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

- PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model.

- PubMed.

- Therapeutic Target Database.

- PubMed. Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors.

- PubMed. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7.

- PubMed. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. al1MJQEhFcJeM=)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]